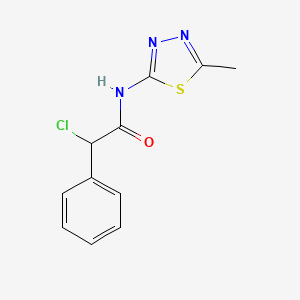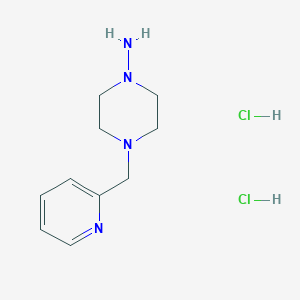
4-(Pyridin-2-ylmethyl)piperazin-1-amine dihydrochloride
Übersicht
Beschreibung
“4-(Pyridin-2-ylmethyl)piperazin-1-amine dihydrochloride” is a chemical compound with the molecular formula C10H18Cl2N4 . It is provided by Sigma-Aldrich as part of a collection of rare and unique chemicals .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of novel 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives were synthesized and evaluated for their serotonin (5-HT) reuptake inhibitory activity . Another study reported the synthesis of piperazine derivatives via cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Wissenschaftliche Forschungsanwendungen
Synthesis and Receptor Binding
- Synthesis and Receptor Binding Assays: Piperazine derivatives, including those structurally related to 4-(Pyridin-2-ylmethyl)piperazin-1-amine, have been synthesized and evaluated for their receptor binding properties, particularly with dopamine receptors. For example, compounds like 3-(4-benzylpiperazin-1-ylmethyl) pyrazolo[1,5-α]pyridine have shown potential as dopamine D4 receptor ligands (Li Guca, 2014).
Anticancer Activity
- Evaluation for Anticancer Activity: Piperazine-2,6-dione derivatives, synthesized from amines like pyridin-2-ylmethanamine, have been investigated for their anticancer properties against various cancer cell lines, demonstrating significant activity (Sandeep Kumar et al., 2013).
- Anticancer Activities of Novel Mannich Bases: Mannich bases derived from compounds like 6-(4-phenyl-piperazin-1-yl)pyridine-3-ylamine have been synthesized and tested for their anticancer activities, particularly against prostate cancer cells (S. Demirci & N. Demirbas, 2019).
Drug Metabolism
- Metabolism of Flumatinib in Chronic Myelogenous Leukemia Patients: Studies have examined the metabolism of flumatinib, a tyrosine kinase inhibitor containing a piperazine structure. These studies have been essential in understanding the metabolic pathways of such compounds in humans (Aishen Gong et al., 2010).
Crystal Structures
- Synthesis and Crystal Structures of N,N′-Disubstituted Piperazines: Research on the crystal structures of various piperazine derivatives, including 1-Benzhydryl-4-(pyridin-2-ylmethyl)piperazine, provides insights into the physical characteristics that may influence their biological activities (Jason P. Safko & R. Pike, 2012).
G Protein-Biased Dopaminergics
- Discovery of G Protein-Biased Dopaminergics: Compounds with a pyrazolo[1,5-a]pyridine substructure, akin to 4-(Pyridin-2-ylmethyl)piperazin-1-amine, have been identified as high-affinity dopamine receptor partial agonists, showing promise in designing novel therapeutics (D. Möller et al., 2017).
Ligand Synthesis and Coordination Polymers
- Synthesis of Linear Piperazine-Pyridine Ligand and Coordination Polymer: Studies have focused on creating new ligands and coordination polymers, demonstrating the versatility of piperazine compounds in materials science (Yunyin Niu et al., 2001).
Zukünftige Richtungen
The future directions for the study of “4-(Pyridin-2-ylmethyl)piperazin-1-amine dihydrochloride” and similar compounds could involve further exploration of their biological activities and potential applications in various fields. For instance, compounds with similar structures have been studied for their potential as serotonin reuptake inhibitors , suggesting possible applications in the treatment of conditions related to serotonin imbalance.
Eigenschaften
IUPAC Name |
4-(pyridin-2-ylmethyl)piperazin-1-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4.2ClH/c11-14-7-5-13(6-8-14)9-10-3-1-2-4-12-10;;/h1-4H,5-9,11H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYHYPNKOTUFZHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=N2)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Pyridin-2-ylmethyl)piperazin-1-amine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Pyrrolo[1,2-a]quinazoline-1,5-dione](/img/structure/B1402819.png)
![3-[(3,5-Dimethoxybenzyl)oxy]azetidine trifluoroacetate](/img/structure/B1402820.png)
![Tert-butyl 4-{[8-(ethoxycarbonyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}piperidine-1-carboxylate](/img/structure/B1402821.png)
![5-[2-(5-Chloro-1H-indol-3-yl)-2-oxo-ethylidene]-3-phenyl-2-thioxo-thiazolidin-4-one](/img/structure/B1402822.png)
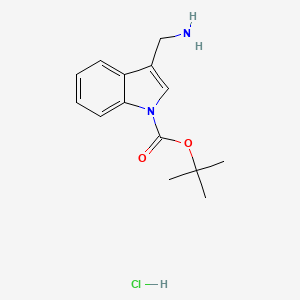
![Methyl 2-[(2-chloropropanoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B1402828.png)
![2-Chloro-N-[4-(1-naphthyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B1402829.png)
![2-Bromo-N-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]butanamide](/img/structure/B1402830.png)
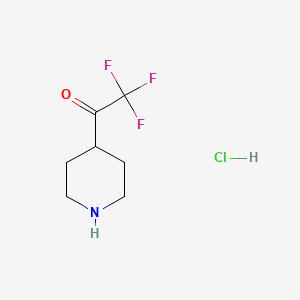
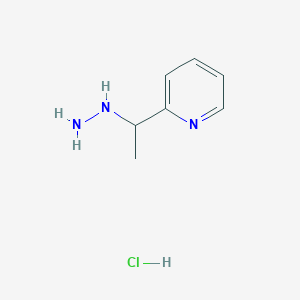
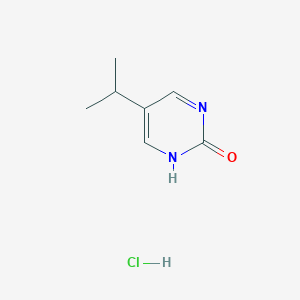
![N-(6-Benzyl-3-cyano-4,5,6,7-tetrahydrothieno-[2,3-c]pyridin-2-yl)-2-chloropropanamide](/img/structure/B1402838.png)
![(2-{[3-(3,4-Dihydroquinolin-1(2H)-yl)-3-oxopropyl]thio}phenyl)amine](/img/structure/B1402839.png)
